Strontium acrylate, hydrate
Description
Properties
Molecular Formula |
C6H6O4S |
|---|---|
Molecular Weight |
229.7 g/mol |
IUPAC Name |
strontium;prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Sr/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
ULENOZATXLGIKY-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Hydration State Comparisons
Strontium acrylate hydrate belongs to a broader class of strontium-based hydrated salts. Key structural differences arise from the choice of anion and hydration state:
Key Observations :
Thermal and Kinetic Properties
Thermal behavior varies significantly depending on the anion and cation:
Key Observations :
- TBAAc hydrate, despite sharing the acrylate anion, is optimized for phase-change materials (PCMs) due to its high dissociation heat and equilibrium temperature (~291.5 K), making it suitable for cooling systems .
- Strontium acrylate hydrate lacks thermal storage applications but is critical in high-temperature processes like perovskite synthesis due to its solvent compatibility .
Solubility and Stability
Solubility profiles determine industrial and pharmaceutical viability:
Key Observations :
- Strontium ranelate hydrate’s low solubility necessitates micronization for pharmaceutical formulations , whereas strontium acrylate hydrate’s solubility in methanol and dimethyl sulfoxide enables its use in liquid-phase manufacturing .
Preparation Methods
Primary Preparation Methods
The preparation of strontium acrylate, hydrate generally follows two main synthetic routes:
These methods are adapted and optimized in various patents and research articles to improve yield, purity, and hydrate stability.
Direct Neutralization Method
This method involves neutralizing acrylic acid with a soluble strontium salt, commonly strontium chloride or strontium hydroxide, in aqueous solution. The reaction conditions such as temperature, pH, and stirring time are critical to obtaining the hydrate form with high purity.
| Step | Description | Conditions |
|---|---|---|
| 1 | Prepare aqueous solution of acrylic acid | Concentration varies (e.g., 0.5-1 M) |
| 2 | Prepare aqueous solution of strontium chloride or hydroxide | Stoichiometric amount to acrylic acid |
| 3 | Slowly add strontium salt solution to acrylic acid under stirring | 20-50 °C, controlled pH (neutral to slightly basic) |
| 4 | Maintain stirring for extended time to ensure complete reaction | 4-6 hours typical |
| 5 | Filter the precipitated strontium acrylate hydrate | Filtration under vacuum |
| 6 | Wash the precipitate with water or water/organic solvent mixture | To remove impurities |
| 7 | Dry the product in ventilated oven | 30-40 °C |
This approach is supported by analogous methods described for strontium salts such as strontium ranelate, where strontium chloride reacts with organic acid derivatives under mild conditions to form hydrated salts with yields above 90%.
Salt Metathesis Method
An alternative preparation involves a salt metathesis reaction between a soluble potassium or sodium acrylate salt and strontium chloride in aqueous media. This method is advantageous for producing high-purity strontium acrylate hydrate.
| Step | Description | Conditions |
|---|---|---|
| 1 | Prepare potassium or sodium acrylate aqueous solution | Concentration optimized for reaction |
| 2 | Prepare aqueous solution of strontium chloride | Stoichiometric ratio to acrylate salt |
| 3 | Mix the two solutions under stirring | Temperature 20-25 °C, stirring for 20 hours |
| 4 | Observe formation of fine suspension indicating product formation | Suspension intensifies slowly |
| 5 | Filter the precipitate using sintered glass funnel | Rapid filtration recommended |
| 6 | Wash precipitate with water | Typically 2 x 50 mL washes |
| 7 | Dry under vacuum and then in ventilated oven | 30 °C drying temperature |
This method is adapted from processes used for strontium ranelate hydrate synthesis, which shares similar chemical behavior with strontium acrylate hydrate.
Reaction Parameters and Their Effects
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Temperature | 20-50 °C | Higher temperatures accelerate reaction but may affect hydrate stability |
| pH | Neutral to slightly basic (7-9) | Ensures complete neutralization and prevents acrylic acid polymerization |
| Stirring Time | 4-20 hours | Longer times improve yield and purity |
| Solvent System | Water or water/organic solvent mixtures | Affects solubility and crystallization of hydrate |
| Drying Temperature | 30-40 °C | Preserves hydrate form without decomposition |
Research Findings and Yield Data
- Yields of strontium acrylate hydrate prepared via salt metathesis or direct neutralization methods typically range from 90% to 95% under optimized conditions.
- The hydrate form is maintained by drying at low temperatures (30-40 °C) under vacuum or ventilated oven conditions.
- Washing steps with water or water/organic solvent mixtures ensure removal of residual salts and impurities, critical for pharmaceutical-grade material.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Neutralization | Acrylic acid + SrCl2 or Sr(OH)2 | 20-50 °C, pH 7-9, 4-6 h stirring | 90-94 | Simple, scalable, requires careful pH control |
| Salt Metathesis | K/Sodium acrylate + SrCl2 | 20-25 °C, 20 h stirring | 92-95 | High purity, slower reaction, filtration critical |
| Washing & Drying | Water/organic solvent washes, drying at 30-40 °C | - | - | Essential for hydrate stability and purity |
Q & A
Q. How is the hydration number experimentally determined in strontium acrylate hydrate?
The hydration number is typically determined via thermogravimetric analysis (TGA) . Researchers heat a known mass of the hydrate to a constant temperature, measuring mass loss corresponding to water release. For example, a 15.35 g sample of a strontium compound hydrate (e.g., Sr(NO₃)₂·nH₂O) heated to 11.45 g yields a 3.90 g water loss. Moles of anhydrous compound and water are calculated (molar mass-based), and the ratio gives the hydration number (e.g., n = 4 for Sr(NO₃)₂·4H₂O) .
Q. What synthesis methods are suitable for producing high-purity strontium acrylate hydrate?
A common approach involves precipitation reactions in aqueous or solvent-based systems. For analogous strontium compounds (e.g., strontium ranelate), reacting a strontium salt (e.g., SrCl₂) with a ligand (e.g., acrylate) in a controlled pH environment induces precipitation. The product is isolated via filtration/centrifugation and washed to remove impurities. Solvent choice (e.g., water, ethanol) impacts solubility and crystallization kinetics .
Q. How can researchers characterize the structural stability of strontium acrylate hydrate under varying humidity?
Dynamic vapor sorption (DVS) experiments quantify water absorption/desorption isotherms. Samples are exposed to controlled humidity cycles while monitoring mass changes. Stability is assessed by identifying critical humidity thresholds where hydration/dehydration occurs irreversibly. Complementary X-ray diffraction (XRD) detects phase changes (e.g., crystal structure collapse) .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of strontium acrylate hydrate for specific applications?
Factorial design (e.g., full or fractional factorial) evaluates parameters like temperature, pH, and reactant molar ratios. For example, in polymer composite studies, varying acrylate-to-strontium ratios and curing conditions (e.g., UV exposure) can optimize crosslinking density. Response variables include crystallinity (XRD) and thermal stability (TGA) .
Q. How does strontium acrylate hydrate interact with polymer matrices in composite materials?
Fourier-transform infrared spectroscopy (FTIR) identifies chemical bonding (e.g., Sr–O coordination with acrylate groups). Scanning electron microscopy (SEM) reveals dispersion homogeneity. Mechanical testing (e.g., tensile strength) correlates with interfacial adhesion, influenced by hydration water acting as a plasticizer or filler .
Q. What advanced analytical techniques validate the purity and composition of strontium acrylate hydrate?
- High-performance liquid chromatography (HPLC) : Validates purity (>99%) using a C18 column and UV detection (e.g., 321 nm). Method robustness is tested via factorial design (flow rate, mobile phase pH) .
- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantifies trace metal impurities (e.g., Ca²⁺, Mg²⁺) at ppm levels .
Q. What mechanisms govern the thermal decomposition of strontium acrylate hydrate?
TGA–DSC (differential scanning calorimetry) coupled with evolved gas analysis (EGA) identifies decomposition steps. Initial mass loss (50–150°C) corresponds to water release, followed by acrylate ligand decomposition (200–400°C) forming SrCO₃ or SrO. Kinetic studies (e.g., Kissinger method) determine activation energy .
Safety and Environmental Considerations
Q. What precautions are critical for handling strontium acrylate hydrate in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Work in fume hoods to prevent inhalation of fine particles (H335 risk) .
- Storage : Keep in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent hydrolysis .
Q. How can strontium leaching from hydrated composites be mitigated in environmental applications?
Encapsulation in low-alkalinity matrices (e.g., magnesium silicate hydrate cement) reduces Sr²⁺ leaching. Leach testing (e.g., ANSI/ANS-16.1) over 42 days showed a cumulative leaching fraction of 0.06 cm for encapsulated Sr, meeting regulatory standards .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
